molecular formula C11H13N3O2 B1324284 tert-Butyl (2-cyanopyridin-4-yl)carbamate CAS No. 262295-94-3

tert-Butyl (2-cyanopyridin-4-yl)carbamate

Cat. No. B1324284
M. Wt: 219.24 g/mol
InChI Key: YAEVUOJCWMRCND-UHFFFAOYSA-N
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Description

Tert-Butyl (2-cyanopyridin-4-yl)carbamate is a versatile compound used in a wide range of scientific research applications. It is a derivative of the pyridine family, and its chemical structure consists of a tert-butyl group attached to a 2-cyanopyridin-4-yl group. This compound can be used in a variety of ways, from synthesis methods to biochemical and physiological effects.

Scientific Research Applications

“tert-Butyl (2-cyanopyridin-4-yl)carbamate” is a chemical compound with the molecular formula C11H13N3O2 . It’s typically stored in an inert atmosphere at temperatures between 2-8°C . This compound is often used in the field of chemical synthesis .

Please remember to handle all chemicals with care and always follow safety guidelines and procedures. If you’re planning to use this compound in a lab setting, make sure to refer to its Material Safety Data Sheet (MSDS) for important safety and handling information .

Please remember to handle all chemicals with care and always follow safety guidelines and procedures. If you’re planning to use this compound in a lab setting, make sure to refer to its Material Safety Data Sheet (MSDS) for important safety and handling information .

Please remember to handle all chemicals with care and always follow safety guidelines and procedures. If you’re planning to use this compound in a lab setting, make sure to refer to its Material Safety Data Sheet (MSDS) for important safety and handling information .

properties

IUPAC Name

tert-butyl N-(2-cyanopyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-8-4-5-13-9(6-8)7-12/h4-6H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEVUOJCWMRCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629125
Record name tert-Butyl (2-cyanopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-cyanopyridin-4-yl)carbamate

CAS RN

262295-94-3
Record name tert-Butyl (2-cyanopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

While stirring at room temperature, 1.8 ml of triethylamine and 2.8 ml of DPPA were added in that order to 100 ml of t-butanol solution containing 1.5 g of 2-cyanoisonicotinic acid, and the mixture was heated under refulx for 4 hours and 25 minutes. The reaction mixture was cooled to room temperature, mixed with water and extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium bicarbonate and dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by a silica gel column chromatography, and 1.34 g of the title compound was obtained from ethyl acetate-hexane (1:2, v/v) eluate.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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